2-Bromophenyl-(3-methylbenzyl)ether chemical structure and properties
2-Bromophenyl-(3-methylbenzyl)ether chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Part 1: Executive Summary
2-Bromophenyl-(3-methylbenzyl)ether (IUPAC: 1-bromo-2-((3-methylbenzyl)oxy)benzene) is a bifunctional organohalide intermediate used primarily as a scaffold in the synthesis of biaryl ether libraries. Characterized by an ortho-brominated phenoxy core linked to a meta-substituted benzyl ring, this molecule serves as a critical "Type II" building block in drug discovery—specifically for designing kinase inhibitors and GPCR ligands where the ether linkage provides rotational flexibility and the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling.
This guide details the physicochemical profile, optimized synthesis via Williamson etherification, and downstream utility of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Part 2: Chemical Identity & Physicochemical Properties
The molecule features two distinct aromatic domains separated by an oxymethylene linker. The ortho-positioning of the bromine atom on the phenol ring is sterically significant, influencing both the metabolic stability of the ether linkage and the selectivity of subsequent cross-coupling reactions.
Table 1: Physicochemical Profile [1][2]
| Property | Value / Description | Note |
| IUPAC Name | 1-bromo-2-((3-methylbenzyl)oxy)benzene | Unambiguous identifier |
| Molecular Formula | C₁₄H₁₃BrO | - |
| Molecular Weight | 277.16 g/mol | - |
| Appearance | Colorless to pale yellow oil / Low-melting solid | Dependent on purity/crystallinity |
| Calc.[3] LogP | ~4.2 - 4.5 | Highly lipophilic |
| H-Bond Acceptors | 1 (Ether oxygen) | - |
| H-Bond Donors | 0 | - |
| Rotatable Bonds | 3 | High conformational flexibility |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water |
Part 3: Synthesis Strategy (Williamson Ether Synthesis)
The most robust route to 2-Bromophenyl-(3-methylbenzyl)ether is the Williamson Ether Synthesis , utilizing an SN2 nucleophilic substitution mechanism. This protocol is preferred over Mitsunobu conditions due to higher atom economy and easier purification.
Core Reaction Mechanism
The reaction involves the deprotonation of 2-bromophenol to generate a phenoxide nucleophile, which subsequently attacks 3-methylbenzyl bromide (or chloride).
Figure 1: Mechanistic pathway for the synthesis of 2-Bromophenyl-(3-methylbenzyl)ether via SN2 substitution.
Detailed Experimental Protocol
Reagents:
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2-Bromophenol (1.0 equiv)
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3-Methylbenzyl bromide (1.05 equiv)
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Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)
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Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (10 mmol) in anhydrous Acetone (30 mL).
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Activation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate partial deprotonation and formation of the phenoxide surface species.
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Addition: Dropwise add 3-methylbenzyl bromide (10.5 mmol) dissolved in a minimal amount of acetone.
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Note: Benzyl bromides are potent lachrymators. Handle exclusively in a fume hood.
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-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The starting phenol is more polar than the ether product.
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Work-up:
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Part 4: Applications in Drug Discovery
This scaffold is particularly valuable because it contains two distinct "handles" for diversification: the ether linkage (stable, flexible) and the aryl bromide (reactive).
1. Suzuki-Miyaura Cross-Coupling
The primary utility of this intermediate is as an electrophile in Palladium-catalyzed cross-coupling reactions. The sterically crowded ortho-bromide requires specialized ligands (e.g., SPhos, XPhos) to achieve high yields when coupling with boronic acids.
Workflow:
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Substrate: 2-Bromophenyl-(3-methylbenzyl)ether
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Partner: Aryl/Heteroaryl Boronic Acid
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Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
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Outcome: Biaryl ether scaffolds (common in kinase inhibitors).
2. Metabolic Stability Studies
The 3-methyl group on the benzyl ring serves as a metabolic "soft spot" or probe. In SAR studies, this methyl group is often oxidized by Cytochrome P450 enzymes to a carboxylic acid. Researchers use this specific analog to test if blocking the para position (relative to the ether) or the meta position (this molecule) shifts the metabolic clearance profile.
Figure 2: Divergent applications of the scaffold in synthetic and medicinal chemistry.
Part 5: Safety & Handling
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Lachrymator Hazard: 3-Methylbenzyl bromide is a potent lachrymator (tear gas agent). All weighing and transfers must occur in a functioning fume hood. Glassware should be rinsed with a dilute base solution before removal from the hood.
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Skin Toxicity: Bromophenols are readily absorbed through the skin and can cause severe burns. Double-gloving (Nitrile) is recommended.
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Waste Disposal: Aqueous washes containing bromophenol residues must be segregated into halogenated organic waste streams, not general aqueous waste.
References
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Williamson, A. W. (1850).[7][8] "Theory of Aetherification." Journal of the Chemical Society.
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NIST Chemistry WebBook. "Benzene, 1-bromo-3-methoxy- (Analogous Structure Data)." National Institute of Standards and Technology.
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Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions."
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Organic Chemistry Portal. "Protecting Groups: Benzyl Ethers." (Context on stability and cleavage).
Sources
- 1. Benzyl Methyl Ether [drugfuture.com]
- 2. chembk.com [chembk.com]
- 3. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
